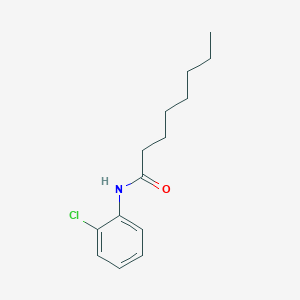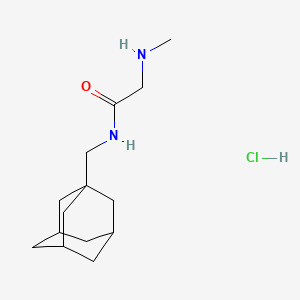![molecular formula C18H29NO6 B4921098 N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4921098.png)
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1-butanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1-butanamine oxalate, commonly known as EB-5, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EB-5 is a selective agonist of the β2-adrenergic receptor, which plays a crucial role in regulating various physiological processes, including heart rate, blood pressure, and bronchodilation.
科学的研究の応用
EB-5 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is the treatment of asthma and other respiratory disorders. EB-5 has been shown to have potent bronchodilatory effects, making it a promising candidate for the treatment of asthma. Additionally, EB-5 has been studied for its potential applications in the treatment of cardiovascular diseases, such as hypertension and heart failure, due to its ability to regulate heart rate and blood pressure.
作用機序
EB-5 acts as a selective agonist of the β2-adrenergic receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes, including heart rate, blood pressure, and bronchodilation. Upon binding to the β2-adrenergic receptor, EB-5 activates a signaling cascade that ultimately leads to the relaxation of smooth muscle cells in the airways and blood vessels, resulting in bronchodilation and vasodilation.
Biochemical and Physiological Effects:
EB-5 has been shown to have potent bronchodilatory effects, making it a promising candidate for the treatment of asthma and other respiratory disorders. Additionally, EB-5 has been shown to regulate heart rate and blood pressure, making it a potential candidate for the treatment of cardiovascular diseases. However, further research is needed to fully understand the biochemical and physiological effects of EB-5.
実験室実験の利点と制限
One of the major advantages of EB-5 is its potent bronchodilatory effects, making it a valuable tool for studying respiratory disorders such as asthma. Additionally, EB-5 has been shown to have a high selectivity for the β2-adrenergic receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the major limitations of EB-5 is its relatively short half-life, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several potential future directions for research on EB-5. One area of research is the development of more potent and selective agonists of the β2-adrenergic receptor, which may have improved efficacy and safety profiles compared to existing drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of EB-5, particularly in the context of cardiovascular diseases. Finally, research is needed to investigate the potential applications of EB-5 in other fields, such as cancer research and drug delivery.
合成法
EB-5 can be synthesized using a multi-step reaction process starting from the commercially available starting materials. The synthesis involves the reaction of 4-ethylphenol with ethylene oxide, followed by the reaction of the resulting compound with 1-bromo-2-butanol to obtain the desired compound, EB-5. The final step involves the conversion of EB-5 into its oxalate salt form.
特性
IUPAC Name |
N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-3-5-10-17-11-12-18-13-14-19-16-8-6-15(4-2)7-9-16;3-1(4)2(5)6/h6-9,17H,3-5,10-14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGKFNSZOIWUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=C(C=C1)CC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4921018.png)
![6-methyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B4921026.png)
![methyl 4-{[(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4921039.png)

![6-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-[2-(2-methylphenoxy)ethyl]-3(2H)-pyridazinone](/img/structure/B4921049.png)
![3-(4-methyl-1-piperazinyl)-7H-benzo[de]anthracen-7-one](/img/structure/B4921064.png)

![6-{[2-(3-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4921086.png)
![3-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4921105.png)
![4-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4921109.png)
![5-{[3-(4-nitrophenoxy)benzoyl]amino}isophthalic acid](/img/structure/B4921121.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B4921139.png)
![3-(2-methoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4921142.png)
![N-2-biphenylyl-2-{4-[(2-biphenylylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4921148.png)
